Incensole acetate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Incensole acetate can be synthesized through various methods. One efficient preparation involves the extraction from Boswellia papyrifera resin followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) . Another method includes the isolation from Catharanthus roseus essential oil using gas chromatography-mass spectrometry (GC-MS) and column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Boswellia resin. The resin is subjected to solvent extraction, followed by purification processes such as distillation and chromatography to isolate the desired compound .

化学反応の分析

Types of Reactions: Incensole acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.

Substitution: Substitution reactions, particularly acetylation, are used to synthesize this compound from its precursor, incensole.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acetylation is typically carried out using acetic anhydride in the presence of a catalyst like pyridine.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and acetylated derivatives of this compound, each with distinct biological properties .

科学的研究の応用

Incensole acetate has a wide range of scientific research applications:

作用機序

Incensole acetate exerts its effects through multiple mechanisms:

Neuroprotection: It activates the transient receptor potential vanilloid 3 (TRPV3) channel, which plays a role in neuroprotection and the perception of pain and itching

Anti-inflammatory: this compound inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

Psychoactivity: The compound’s activation of TRPV3 channels also contributes to its anti-depressive and anxiolytic effects.

類似化合物との比較

Incensole: The non-acetylated form of incensole acetate, also found in Boswellia resin.

Boswellic Acids: Another group of bioactive compounds in Boswellia resin, known for their anti-inflammatory and anti-cancer properties.

Uniqueness: this compound is unique due to its dual role in both neuroprotection and psychoactivity, which is not commonly observed in other similar compounds. Its ability to activate TRPV3 channels and inhibit NF-κB makes it a versatile compound with significant therapeutic potential .

生物活性

Incensole acetate (IA), a major component derived from the resin of Boswellia species, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and psychoactivity. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

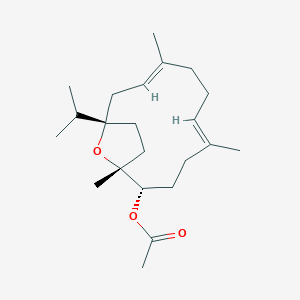

This compound is classified as a macrocyclic diterpenoid. Its chemical structure includes two hydroxyl groups and one acetoxy group, contributing to its biological activity. The compound's molecular formula is .

1. TRPV3 Channel Activation

IA is recognized as a potent agonist of the transient receptor potential vanilloid 3 (TRPV3) channel. This ion channel is implicated in various physiological processes, including thermoregulation and nociception. Research indicates that IA's activation of TRPV3 leads to anxiolytic and antidepressive-like effects in animal models .

2. Anti-inflammatory Activity

IA exhibits significant anti-inflammatory properties by inhibiting nuclear factor kappa B (NF-κB) activation, which is crucial in mediating inflammatory responses. Studies have shown that IA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β following ischemic injury .

3. Neuroprotection

The compound has demonstrated neuroprotective effects in models of cerebral ischemia and traumatic brain injury. IA administration post-injury has been shown to reduce infarct volumes and improve neurological outcomes in mice, suggesting a therapeutic window for treatment .

Behavioral Studies

A series of behavioral assays have illustrated the psychoactive effects of IA:

- Elevated Plus Maze : IA-treated mice exhibited increased time spent in open arms, indicative of reduced anxiety.

- Forced Swim Test : IA showed significant reductions in immobility time, suggesting antidepressant-like effects .

Protective Effects Against Ischemic Injury

A dose-dependent study on the protective effects of IA against ischemic neuronal damage revealed:

| Dosage (mg/kg) | Infarct Volume (mm²) | Neurological Score Improvement |

|---|---|---|

| 1 | 70.78 ± 4.66 | Moderate |

| 10 | 45.32 ± 3.12 | Significant |

| 50 | 20.45 ± 2.00 | Marked |

This data underscores IA's potential as a treatment for ischemic injuries through its anti-inflammatory mechanisms .

Case Studies

Case Study 1: Acute Antidepressant Effects

In a controlled study involving chronic treatment with IA, subjects demonstrated significant improvements in mood-related behaviors compared to control groups, reinforcing its potential as an antidepressant agent .

Case Study 2: Neuroprotection in Traumatic Brain Injury

In another study focusing on traumatic brain injury models, IA administration resulted in notable improvements in cognitive functions and behavioral outcomes post-injury, aligning with its role in reducing inflammatory responses .

特性

IUPAC Name |

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBACKJYWZTKCA-XSLBTUIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901308 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-53-6 | |

| Record name | Incensole acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。